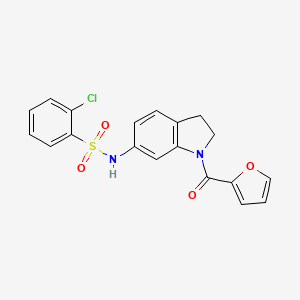

2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a chlorine atom at the 2-position and an indoline moiety modified by a furan-2-carbonyl group at the 1-position. This compound integrates multiple functional groups:

Properties

IUPAC Name |

2-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-8,11-12,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDLFSCGXTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactionsThe cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the corresponding indole intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest as a potential therapeutic agent. Its structural components suggest it may interact with biological targets, making it a candidate for drug development. Notably, compounds with similar structures have been studied for their anticancer properties, indicating that this molecule could also exhibit cytotoxic effects against cancer cell lines .

Case Study: Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related compounds in vitro. For example, indolin derivatives have shown significant growth inhibition against various cancer cell lines, suggesting that 2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide may exhibit similar properties. Specific assays measuring the IC50 values could provide insights into its effectiveness compared to established chemotherapeutics .

The compound may act as a modulator of biological pathways. Similar sulfonamide compounds have been explored for their ability to inhibit specific enzymes or receptors involved in disease pathways. Investigating the mechanism of action could reveal its potential as a bromodomain inhibitor, which is significant in regulating gene expression associated with various diseases, including cancer .

Mechanism of Action

Understanding how this compound interacts at the molecular level is crucial. It may bind to specific protein targets, influencing their activity and potentially leading to therapeutic effects. Continued research is necessary to elucidate these interactions and their implications for drug development .

Chemical Synthesis

The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities or improved pharmacokinetic properties. This aspect highlights its importance not only in medicinal chemistry but also in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide with structurally related compounds:

Key Findings:

Sulfonamide vs. Acetamide: The sulfonamide group in the target compound and chlorsulfuron provides stronger hydrogen-bonding capacity compared to acetamide derivatives like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This enhances target specificity in enzyme inhibition (e.g., acetolactate synthase in chlorsulfuron) .

Chlorinated Aromatic Systems :

- Both the target compound and chlorsulfuron feature a 2-chlorobenzenesulfonamide group, which improves lipid solubility and membrane permeability. However, chlorsulfuron’s triazine ring confers additional herbicidal activity by binding to plant-specific enzymes .

Heterocyclic Modifications: The furan-2-carbonyl group in the target compound introduces a planar, electron-rich system absent in chlorsulfuron’s triazine. This may alter metabolic stability or interaction with cytochrome P450 enzymes .

Environmental and Pharmacokinetic Behavior: Chlorinated sulfonamides like chlorsulfuron exhibit longer environmental half-lives (>100 days) compared to acetamide derivatives (<30 days) due to resistance to microbial degradation .

Biological Activity

2-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorine atom : Enhances lipophilicity and may influence biological interactions.

- Furan ring : Associated with various biological activities, including antimicrobial properties.

- Indolin core : Known for its diverse pharmacological effects.

- Benzenesulfonamide moiety : Common in many therapeutic agents, contributing to its biological activity.

The presence of these functional groups suggests potential for interaction with various biological targets, although specific properties such as melting point and solubility remain largely uncharacterized.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its effectiveness against bacterial strains. For instance, related sulfonamide derivatives have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Bactericidal action , inhibiting protein synthesis pathways and affecting nucleic acid production .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar indolin structures have demonstrated:

- Cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Potential inhibition of key enzymes involved in tumor growth and metastasis.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with Cellular Targets : The unique structure allows for binding to specific receptors or proteins, potentially modulating their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.